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Compound of Interest

Compound Name:
1-(4-Methylphenyl)-2-

phenylethanone

Cat. No.: B015197 Get Quote

Introduction: This technical guide provides a comprehensive overview of the spectral data for

the organic compound 1-(4-Methylphenyl)-2-phenylethanone, also known by its CAS number

2001-28-7. Intended for researchers, scientists, and professionals in drug development, this

document outlines predicted nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data. Due to the limited availability of published experimental spectra for this

specific compound, this guide presents predicted values based on established principles of

spectroscopy and the known chemical structure. Detailed experimental protocols for obtaining

such data are also provided.

Compound Information
Property Value

Chemical Name 1-(4-Methylphenyl)-2-phenylethanone

CAS Number 2001-28-7

Molecular Formula C₁₅H₁₄O

Molecular Weight 210.27 g/mol

Melting Point 106.0 - 110.0 °C

Predicted Spectral Data
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The following tables summarize the predicted spectral data for 1-(4-Methylphenyl)-2-
phenylethanone. These predictions are derived from the analysis of its chemical structure and

comparison with spectral data of analogous compounds.

¹H NMR (Proton NMR) Spectroscopy
Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 7.90 Doublet 2H
Aromatic protons

(ortho to carbonyl)

~ 7.20-7.40 Multiplet 7H Aromatic protons

~ 4.20 Singlet 2H
Methylene protons (-

CH₂-)

~ 2.40 Singlet 3H Methyl protons (-CH₃)

¹³C NMR (Carbon NMR) Spectroscopy
Predicted ¹³C NMR Data (Solvent: CDCl₃)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b015197?utm_src=pdf-body
https://www.benchchem.com/product/b015197?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b015197?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ, ppm) Assignment

~ 197 Carbonyl carbon (C=O)

~ 144 Aromatic carbon (para to methyl)

~ 135 Aromatic carbon (ipso, attached to phenyl)

~ 134 Aromatic carbon (ipso, attached to carbonyl)

~ 129.5 Aromatic carbons (ortho to methyl)

~ 129.0 Aromatic carbons (phenyl)

~ 128.5 Aromatic carbons (phenyl)

~ 127.0 Aromatic carbon (phenyl)

~ 45 Methylene carbon (-CH₂-)

~ 21.5 Methyl carbon (-CH₃)

IR (Infrared) Spectroscopy
Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

3100-3000 Medium Aromatic C-H stretch

2920-2850 Medium Aliphatic C-H stretch

~ 1685 Strong C=O stretch (aryl ketone)

1600-1450 Medium-Strong
Aromatic C=C skeletal

vibrations

Mass Spectrometry (MS)
Predicted Mass Spectrometry Fragmentation
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m/z Interpretation

210 Molecular ion [M]⁺

119
[CH₃C₆H₄CO]⁺ (p-toluoyl cation) - Expected

base peak

91 [C₇H₇]⁺ (tropylium ion)

77 [C₆H₅]⁺ (phenyl cation)

Experimental Protocols
The following are detailed methodologies for acquiring the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of 1-(4-Methylphenyl)-2-
phenylethanone in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v)

tetramethylsilane (TMS) as an internal standard.

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition:

Acquire the spectrum at room temperature.

Use a standard proton pulse sequence.

Set the spectral width to cover a range of 0-10 ppm.

Apply a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence.

Set the spectral width to cover a range of 0-220 ppm.
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A longer acquisition time and a higher number of scans will be necessary due to the low

natural abundance of ¹³C.

Data Processing: Process the raw data using appropriate NMR software. This includes

Fourier transformation, phase correction, baseline correction, and referencing the chemical

shifts to TMS (0.00 ppm).

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of 1-(4-Methylphenyl)-2-phenylethanone with

approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and

pestle until a fine, homogeneous powder is obtained.

Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Acquisition:

Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder and acquire the sample spectrum.

Typically, scan the region from 4000 to 400 cm⁻¹.

Data Processing: The software will automatically ratio the sample spectrum to the

background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent

(e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

Instrumentation: Employ a mass spectrometer equipped with an Electron Ionization (EI)

source.

Acquisition:
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Introduce the sample into the ion source, typically via direct infusion or through a gas

chromatograph (GC-MS).

Use a standard electron energy of 70 eV for ionization.

Scan a mass-to-charge (m/z) ratio range appropriate for the compound's molecular weight

(e.g., m/z 50-300).

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and

the major fragment ions.

Visualization of Analytical Workflow
The following diagram illustrates the relationship between the chemical compound and the

various spectroscopic techniques used for its characterization.
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Caption: Workflow for the spectral analysis of 1-(4-Methylphenyl)-2-phenylethanone.

To cite this document: BenchChem. [Spectral Data Analysis of 1-(4-Methylphenyl)-2-
phenylethanone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b015197#1-4-methylphenyl-2-phenylethanone-
spectral-data-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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